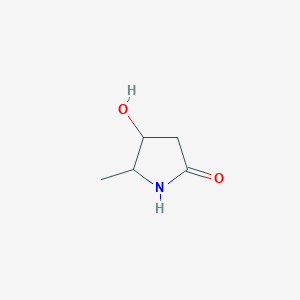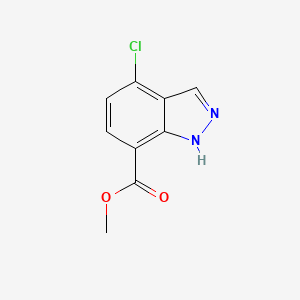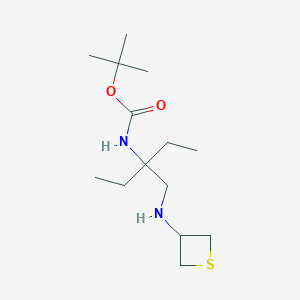
Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate is a chemical compound characterized by its unique structure, which includes a cyclobutyl ring substituted with a hydroxy group and two methyl groups. This compound is typically a colorless to pale yellow liquid with a fruity and alcoholic odor. It is an ester, which means it is derived from an acid (in this case, acetic acid) and an alcohol (3-hydroxy-2,2-dimethylcyclobutanol).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate can be achieved through several methods. One common approach involves the esterification of 3-hydroxy-2,2-dimethylcyclobutanol with ethyl acetate in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the transesterification of mthis compound with ethanol in the presence of a base catalyst such as sodium ethoxide. This reaction also requires heating to drive the equilibrium towards the formation of the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced separation techniques such as distillation and crystallization can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 2-(3-oxo-2,2-dimethylcyclobutyl)acetate.
Reduction: Formation of 2-(3-hydroxy-2,2-dimethylcyclobutyl)ethanol.
Substitution: Formation of ethyl 2-(3-substituted-2,2-dimethylcyclobutyl)acetate derivatives.
Applications De Recherche Scientifique
Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which may exert biological effects through different pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(3-hydroxy-2,2-dimethylcyclopropyl)acetate: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Ethyl 2-(3-hydroxy-2,2-dimethylcyclohexyl)acetate: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and physical properties compared to its analogs.
Propriétés
IUPAC Name |
ethyl 2-(3-hydroxy-2,2-dimethylcyclobutyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-4-13-9(12)6-7-5-8(11)10(7,2)3/h7-8,11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIKJKMGHPZMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(C1(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-oxo-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B8221593.png)
![5-bromo-3-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B8221601.png)
![6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B8221608.png)




![1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, 8-amino-6-chloro-](/img/structure/B8221651.png)
![7-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8221656.png)
